molecular formula C11H14O B14505064 1,3,4,5,7,8-Hexahydro-1,4-methanonaphthalen-6(2H)-one CAS No. 64974-67-0

1,3,4,5,7,8-Hexahydro-1,4-methanonaphthalen-6(2H)-one

Cat. No.: B14505064
CAS No.: 64974-67-0
M. Wt: 162.23 g/mol
InChI Key: KPUXLXMTILVIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4,5,7,8-Hexahydro-1,4-methanonaphthalen-6(2H)-one is an organic compound that belongs to the class of polycyclic ketones These compounds are characterized by their multiple ring structures and the presence of a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,5,7,8-Hexahydro-1,4-methanonaphthalen-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as Lewis acids may be employed to enhance the reaction rate and selectivity. The process parameters, including temperature, pressure, and reactant concentrations, are optimized to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3,4,5,7,8-Hexahydro-1,4-methanonaphthalen-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific hydrogen atoms or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1,3,4,5,7,8-Hexahydro-1,4-methanonaphthalen-6(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,3,4,5,7,8-Hexahydro-1,4-methanonaphthalen-6(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A related polycyclic compound with similar structural features.

    Decalin: Another polycyclic compound with two fused cyclohexane rings.

    Adamantanone: A polycyclic ketone with a different ring structure but similar functional groups.

Uniqueness

1,3,4,5,7,8-Hexahydro-1,4-methanonaphthalen-6(2H)-one is unique due to its specific ring structure and the presence of a methano bridge, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

64974-67-0

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

tricyclo[6.2.1.02,7]undec-2(7)-en-4-one

InChI

InChI=1S/C11H14O/c12-9-3-4-10-7-1-2-8(5-7)11(10)6-9/h7-8H,1-6H2

InChI Key

KPUXLXMTILVIKM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3=C2CC(=O)CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.